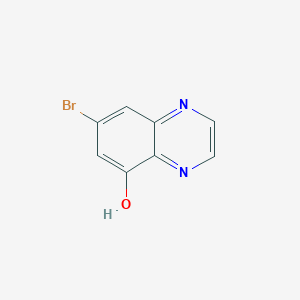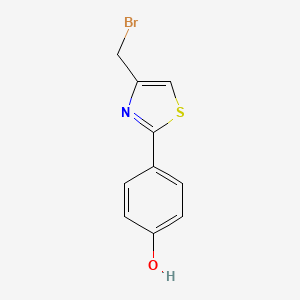
Boc-HomoSec(Mob)-OH
Übersicht
Beschreibung
Boc-HomoSec(Mob)-OH: is a synthetic compound commonly used in organic chemistry and biochemistry. It is a derivative of amino acids and is often employed in peptide synthesis due to its protective groups that prevent unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- The synthesis of Boc-HomoSec(Mob)-OH typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the side chain with a methoxybenzyl (Mob) group.
- The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylethylamine (DIPEA) to facilitate the protection reactions.
Industrial Production Methods:
- Industrial production may involve large-scale synthesis using automated peptide synthesizers.
- The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-HomoSec(Mob)-OH can undergo oxidation reactions, particularly at the side chain, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can remove protective groups under specific conditions, such as hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the protected amino group or side chain, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products:
- The major products depend on the specific reactions but can include deprotected amino acids, oxidized derivatives, or substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Employed in the study of enzyme-substrate interactions.
- Used in the development of peptide-based inhibitors.
Medicine:
- Potential applications in the design of peptide-based therapeutics.
- Used in the synthesis of diagnostic peptides for imaging.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Acts as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
Mechanism:
- The protective groups in Boc-HomoSec(Mob)-OH prevent unwanted side reactions during peptide synthesis.
- The Boc group is typically removed under acidic conditions, while the Mob group is removed under reductive conditions.
Molecular Targets and Pathways:
- Targets include amino acids and peptides in synthetic pathways.
- Pathways involve the stepwise assembly of peptides with precise control over the sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Boc-Ala-OH: Another Boc-protected amino acid used in peptide synthesis.
Fmoc-HomoSec(Mob)-OH: Uses a different protective group (Fmoc) for the amino group.
Cbz-HomoSec(Mob)-OH: Uses a carbobenzoxy (Cbz) group for protection.
Uniqueness:
- Boc-HomoSec(Mob)-OH offers a balance of stability and ease of removal for the protective groups, making it suitable for various synthetic applications.
- Compared to Fmoc and Cbz derivatives, Boc-protected compounds are often preferred for their stability under basic conditions and ease of removal under acidic conditions.
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACGJHKBWPCGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine](/img/structure/B1384612.png)



![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)
![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)
![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)


